molecular formula C21H22ClN3O2S B11213020 3-[(4-chlorophenyl)methyl]-N-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

3-[(4-chlorophenyl)methyl]-N-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B11213020
M. Wt: 415.9 g/mol
InChI Key: UZMJCJACEKGDCL-UHFFFAOYSA-N
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Description

The compound 3-[(4-chlorophenyl)methyl]-N-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a quinazoline derivative characterized by:

  • A 4-chlorophenylmethyl substituent at position 3 of the quinazoline core.
  • A 2-sulfanylidene (thiocarbonyl) group and 4-oxo (keto) moiety on the quinazoline ring.
  • A 7-carboxamide group with an N-(3-methylbutyl) substituent.

Evidence indicates its role as a T-type calcium channel alpha-1G subunit inhibitor, with an IC50 value of 1100.0 nM . The 4-chlorophenyl group likely enhances lipophilicity and target binding, while the branched 3-methylbutyl chain may influence solubility and metabolic stability.

Properties

Molecular Formula

C21H22ClN3O2S

Molecular Weight

415.9 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-N-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C21H22ClN3O2S/c1-13(2)9-10-23-19(26)15-5-8-17-18(11-15)24-21(28)25(20(17)27)12-14-3-6-16(22)7-4-14/h3-8,11,13H,9-10,12H2,1-2H3,(H,23,26)(H,24,28)

InChI Key

UZMJCJACEKGDCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)methyl]-N-(3-methylbutyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of 4-chlorobenzylamine with 2-aminobenzamide under acidic conditions to form the quinazoline core. This intermediate is then subjected to further functionalization reactions, such as alkylation with 3-methylbutyl bromide and oxidation to introduce the oxo group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and increased efficiency. Additionally, the use of catalysts and green chemistry principles can help minimize waste and reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)methyl]-N-(3-methylbutyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or reduce other functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

    Thiolation: Thiolation can be achieved using reagents like thiourea or hydrogen sulfide (H2S).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxo groups, while substitution reactions can introduce various functional groups onto the chlorophenyl ring .

Scientific Research Applications

3-[(4-chlorophenyl)methyl]-N-(3-methylbutyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)methyl]-N-(3-methylbutyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Quinazoline Derivatives

Key structural analogs differ primarily in the N-substituent of the carboxamide group and the aryl/alkyl groups on the quinazoline core.

Table 1: Structural and Functional Comparison
Compound Name N-Substituent Core Modifications Key Functional Groups Reported Activity
Target Compound 3-Methylbutyl 4-Chlorophenylmethyl 4-oxo, 2-sulfanylidene, carboxamide IC50 = 1100.0 nM
3-[(4-Chlorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]-... 2-Methoxyphenylmethyl 4-Chlorophenylmethyl Same as target Not reported
3-[(4-Methoxyphenyl)methyl]-N-(oxolan-2-ylmethyl)-... Oxolan-2-ylmethyl 4-Methoxyphenylmethyl 4-oxo, 2-sulfanylidene, carboxamide Not reported
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide 4-Sulfamoylphenyl 4-Chlorophenyl, sulfanyl acetamide Sulfanyl, sulfamoyl Not reported
Key Observations:

N-Substituent Effects :

  • The 3-methylbutyl group in the target compound is a branched alkyl chain, which may improve membrane permeability compared to bulkier aryl groups like 2-methoxyphenylmethyl () or cyclic ethers like oxolan-2-ylmethyl ().
  • Aryl substituents (e.g., 2-methoxyphenylmethyl) could enhance π-π stacking interactions with target proteins but may reduce metabolic stability due to increased hydrophobicity.

Compounds with sulfamoylphenyl substituents () prioritize hydrogen-bonding interactions, which may enhance solubility but reduce passive diffusion.

Functional Group Impact :

  • The 2-sulfanylidene and 4-oxo groups are conserved across analogs, suggesting their critical role in scaffold stability and target engagement.
  • The carboxamide group at position 7 is a common pharmacophore, with substituent choice influencing steric and electronic effects.

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